

Application Note: In Vivo Electrophysiology with UCM765

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Compound of Interest

Compound Name: UCM765

Cat. No.: B1683360

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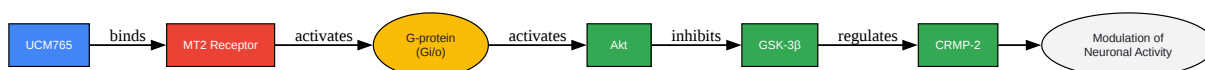
Introduction

UCM765 is a potent and selective partial agonist for the melatonin MT2 receptor. Melatonin receptors, primarily MT1 and MT2, are G-protein coupled receptors (GPCRs) that play a crucial role in regulating circadian rhythms, sleep, and have been implicated in anxiety and pain.

UCM765's selectivity for the MT2 receptor makes it a valuable tool for dissecting the specific physiological roles of this receptor subtype. This document provides detailed protocols and application notes for utilizing **UCM765** in in vivo electrophysiology studies, with a focus on its effects on neuronal activity in the reticular thalamus, a key brain region involved in sleep regulation.

Mechanism of Action: MT2 Receptor Signaling

UCM765 exerts its effects by binding to and activating the MT2 receptor. As a GPCR, the MT2 receptor, upon agonist binding, initiates an intracellular signaling cascade. This cascade can influence neuronal excitability and function. The primary signaling pathway activated by the MT2 receptor involves the Akt/GSK-3 β /CRMP-2 cascade.



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Caption: UCM765-mediated MT2 receptor signaling pathway.

Applications in In Vivo Electrophysiology

- **Modulation of Neuronal Firing:** UCM765 has been shown to significantly increase the firing rate and burst activity of neurons in the reticular thalamus, a key structure in sleep regulation.^[1]
- **Investigation of Sleep Mechanisms:** By selectively activating MT2 receptors, UCM765 can be used to study their role in promoting non-rapid eye movement (NREM) sleep.
- **Anxiolytic Drug Development:** UCM765 has demonstrated anxiolytic-like properties in preclinical models, suggesting the potential of MT2 agonists as novel treatments for anxiety disorders.^[2]

Quantitative Data Summary

The following tables summarize the quantitative effects of UCM765 observed in various in vivo studies.

Table 1: Effect of UCM765 on Neuronal Firing in the Reticular Thalamus

Dosage (Intravenous)	Change in Firing Rate	Change in Burst Activity	Reference
20 mg/kg	+91%	Significantly Increased	^[1]

Table 2: Dose-Dependent Effects of UCM765 on Sleep Architecture in Rats

Dosage (Subcutaneous)	Change in NREM Sleep Latency	Change in Total NREM Sleep	Effect on REM Sleep	Reference
40 mg/kg	-59%	+48% (during light phase)	No significant effect	[3] [4]
60 mg/kg	-49%	+33% (during light phase)	No significant effect	[3]

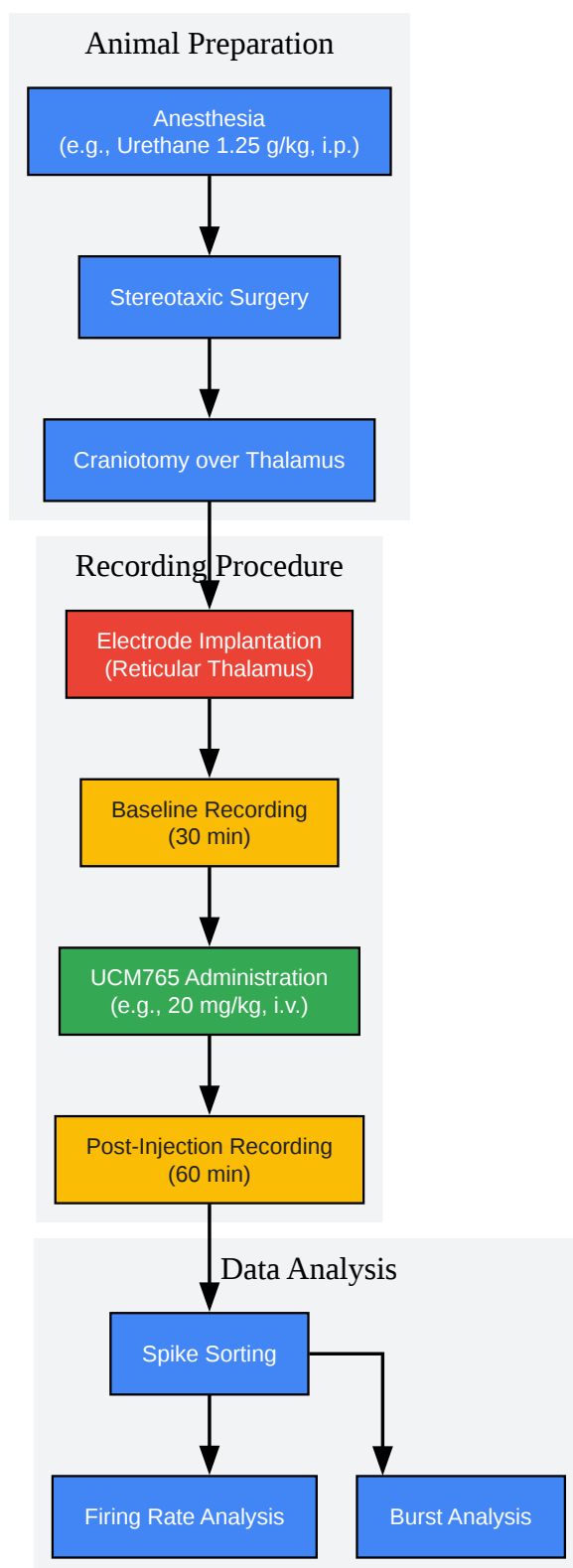
Table 3: Anxiolytic-like Effects of **UCM765** in Rats

Dosage (Intraperitoneal)	Test	Outcome	Reference
5 mg/kg	Elevated Plus Maze	No significant effect	
10 mg/kg	Elevated Plus Maze	Increased time in open arms	[2]
20 mg/kg	Elevated Plus Maze	No significant effect	[2]

Experimental Protocols

Protocol 1: In Vivo Single-Unit Electrophysiology in the Rat Reticular Thalamus

This protocol details the procedure for recording single-unit activity from the reticular thalamus of anesthetized rats following systemic administration of **UCM765**.



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